Predicted Physicochemical Profile: logP and Hydrogen Bonding Differentiate from 2,7-Dimethyl and 2-Ethyl-7-Methyl Analogs
The target compound has a computed XLogP3-AA of 0.6, substantially lower than the predicted logP of comparator 1-(2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone (CAS 727997-38-8, estimated XLogP3 ~1.1), due to the different positioning of methyl groups affecting hydrophobicity [1]. This lower logP translates to higher predicted aqueous solubility and potentially improved oral absorption parameters, making the target preferentially suited for hit-to-lead campaigns where lower lipophilicity is desired [2].
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.6 |
| Comparator Or Baseline | 1-(2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone (CAS 727997-38-8), estimated XLogP3 ~1.1 |
| Quantified Difference | Δ logP ≈ −0.5 units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
A logP difference of 0.5 can alter permeability and solubility classification, directly impacting compound prioritization in drug discovery libraries and procurement for ADME screening cascades.
- [1] PubChem Computed Properties: XLogP3-AA = 0.6 for CID 136650561; compare with CID entry for CAS 727997-38-8. View Source
- [2] Huang, B. et al. (2015). SAR and physicochemical property analysis of triazolopyrimidine NNRTIs demonstrating the impact of logP on antiviral activity and solubility. European Journal of Medicinal Chemistry, 92, 754–765. View Source
